N2,N7-BIS(2,5-DIMETHYLPHENYL)-9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DISULFONAMIDE
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Overview
Description
N2,N7-BIS(2,5-DIMETHYLPHENYL)-9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DISULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a fluorene core, substituted with hydroxyimino and disulfonamide groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N7-BIS(2,5-DIMETHYLPHENYL)-9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DISULFONAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the fluorene core, followed by the introduction of hydroxyimino and disulfonamide groups through specific reagents and catalysts. Detailed reaction conditions, such as temperature, solvent, and reaction time, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N2,N7-BIS(2,5-DIMETHYLPHENYL)-9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DISULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction of the hydroxyimino group can yield amine derivatives.
Substitution: The disulfonamide groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyimino group can produce oxime derivatives, while reduction can yield amine derivatives.
Scientific Research Applications
N2,N7-BIS(2,5-DIMETHYLPHENYL)-9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DISULFONAMIDE has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N2,N7-BIS(2,5-DIMETHYLPHENYL)-9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DISULFONAMIDE involves its interaction with specific molecular targets and pathways. The hydroxyimino and disulfonamide groups play a crucial role in binding to target proteins or enzymes, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorene derivatives with hydroxyimino and disulfonamide substitutions. Examples include:
- N2,N7-BIS(2,5-DIMETHYLPHENYL)-9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DISULFONAMIDE analogs with different substituents on the fluorene core.
- Fluorene derivatives with alternative functional groups, such as nitro or amino groups.
Uniqueness
This compound stands out due to its specific combination of hydroxyimino and disulfonamide groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C29H27N3O5S2 |
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Molecular Weight |
561.7g/mol |
IUPAC Name |
2-N,7-N-bis(2,5-dimethylphenyl)-9-hydroxyiminofluorene-2,7-disulfonamide |
InChI |
InChI=1S/C29H27N3O5S2/c1-17-5-7-19(3)27(13-17)31-38(34,35)21-9-11-23-24-12-10-22(16-26(24)29(30-33)25(23)15-21)39(36,37)32-28-14-18(2)6-8-20(28)4/h5-16,31-33H,1-4H3 |
InChI Key |
GRZALDBFOBMUOW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NO)C=C(C=C4)S(=O)(=O)NC5=C(C=CC(=C5)C)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NO)C=C(C=C4)S(=O)(=O)NC5=C(C=CC(=C5)C)C |
Origin of Product |
United States |
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